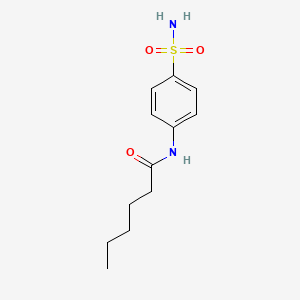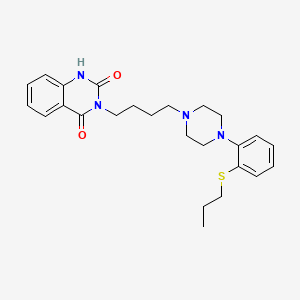
Tioperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tioperidone is a chemical compound that belongs to the class of antipsychotic medications. It is primarily used in the treatment of schizophrenia and other psychotic disorders. This compound functions by modulating neurotransmitter activity in the brain, which helps alleviate symptoms such as hallucinations, delusions, and disorganized thinking.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tioperidone involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Cyclization: The cyclization of o-phenylenediamine with carbonyl reagents to form benzimidazolone derivatives.
Coupling Reaction: The coupling of benzimidazolone derivatives with 1,3-dihalopropane.
Reduction and Cyclization: The reduction of nitrobenzene derivatives followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tioperidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
Tioperidone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antipsychotic drug synthesis and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its therapeutic potential in treating schizophrenia and other psychotic disorders.
Industry: Utilized in the development of new antipsychotic medications and related compounds.
Mécanisme D'action
Tioperidone exerts its effects by acting as an antagonist at dopamine receptors in the brain. By blocking dopamine receptors, this compound reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. This helps alleviate symptoms such as hallucinations and delusions. Additionally, this compound may also interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Risperidone: Another antipsychotic medication with a similar mechanism of action.
Olanzapine: An antipsychotic that also targets dopamine and serotonin receptors.
Quetiapine: Known for its sedative properties and used in the treatment of schizophrenia and bipolar disorder.
Uniqueness of Tioperidone
This compound is unique in its specific receptor binding profile and its efficacy in treating certain subtypes of schizophrenia. It may have a different side effect profile compared to other antipsychotics, making it a valuable option for patients who do not respond well to other medications.
Propriétés
Numéro CAS |
52618-67-4 |
|---|---|
Formule moléculaire |
C25H32N4O2S |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
3-[4-[4-(2-propylsulfanylphenyl)piperazin-1-yl]butyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H32N4O2S/c1-2-19-32-23-12-6-5-11-22(23)28-17-15-27(16-18-28)13-7-8-14-29-24(30)20-9-3-4-10-21(20)26-25(29)31/h3-6,9-12H,2,7-8,13-19H2,1H3,(H,26,31) |
Clé InChI |
CDNFCUXEJDEBEX-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
SMILES canonique |
CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


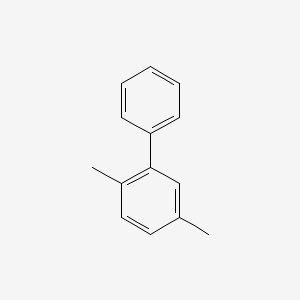
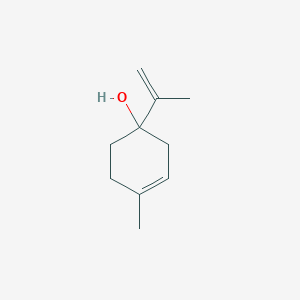
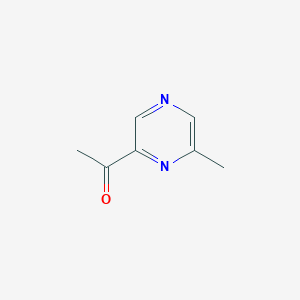
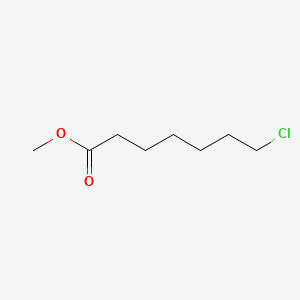
![5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate](/img/structure/B1618494.png)
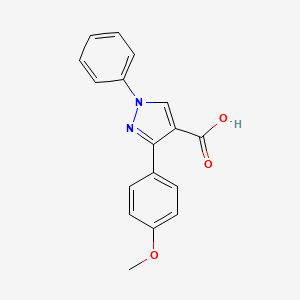
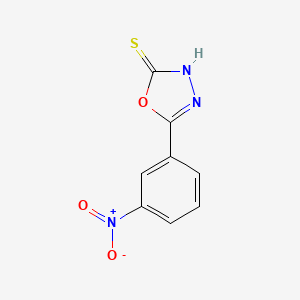
![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)


![5-Methyltetrazolo[1,5-a]pyridine](/img/structure/B1618503.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)
